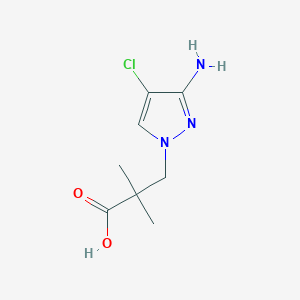

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Description

Properties

Molecular Formula |

C8H12ClN3O2 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

3-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C8H12ClN3O2/c1-8(2,7(13)14)4-12-3-5(9)6(10)11-12/h3H,4H2,1-2H3,(H2,10,11)(H,13,14) |

InChI Key |

ZKKZTRQGDIZNBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1C=C(C(=N1)N)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of appropriate pyrazole derivatives with suitable reagents. One common method involves the chlorination of a pyrazole precursor followed by the introduction of an amino group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino and chloro groups on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

*Calculated based on molecular formula.

Key Observations:

Pyrazole Ring Modifications: The target compound’s 3-amino-4-chloro substitution contrasts with the 4-amino-3,5-dimethyl pattern in , which introduces steric bulk but lacks the electron-withdrawing chlorine. This difference may alter hydrogen-bonding capacity and lipophilicity.

Propanoic Acid Chain: The 2,2-dimethyl group in the target compound and provides steric hindrance, which could influence binding to enzymatic active sites. In contrast, features a 2-amino-2-methyl modification, introducing an additional hydrogen-bond donor.

Biological Activity

The compound 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is CHClNO. The presence of the pyrazole ring and the amino group contributes to its reactivity and biological interactions.

1. Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related pyrazole compounds demonstrated moderate to high growth inhibitory activities against L1210 leukemia cells and other human leukemic myeloblasts . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

2. Anti-inflammatory Effects

Pyrazole derivatives, including those similar to 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid, have been investigated for their anti-inflammatory properties. Compounds in this class can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators . This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. Some studies indicate that these compounds can inhibit bacterial growth by disrupting cellular functions or inhibiting specific metabolic pathways . This property could be beneficial in developing new antibiotics or treatments for resistant bacterial strains.

Case Studies

| Study | Findings | |

|---|---|---|

| Synthesis and Biological Activities of N4-substituted Pyrazolo Compounds (PubMed) | Several synthesized pyrazolo compounds showed significant cytotoxicity against cancer cell lines. | Supports the potential use of pyrazole derivatives in cancer therapy. |

| Recent Biological Activities of Pyrazole Compounds (PubMed) | Review highlighted the broad spectrum of biological activities exhibited by pyrazoles, including anti-inflammatory and antimicrobial effects. | Reinforces the versatility of pyrazole compounds in pharmacology. |

| FDA Approved Pyrazole Drugs (MDPI) | Discusses various FDA-approved drugs containing pyrazole moieties that are effective in treating inflammatory conditions. | Indicates the clinical relevance and therapeutic potential of pyrazole derivatives. |

Research Findings

A variety of studies have explored the biological activity of related compounds:

- Cytotoxicity Studies : Research indicates that derivatives with similar structural features can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction .

- Mechanistic Insights : Some studies have focused on the interaction between pyrazole derivatives and specific targets such as COX enzymes or kinases involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.